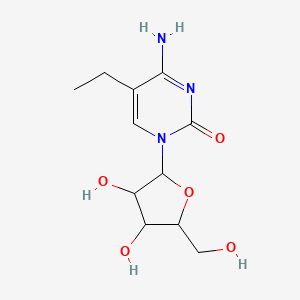
5-Ethyl cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl cytidine is a modified nucleoside analog of cytidine, where an ethyl group replaces the hydrogen atom at the 5th position of the cytosine ring. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine. Cytidine analogs, such as this compound, are known for their potential anti-metabolic and anti-tumor activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl cytidine typically involves the modification of cytidine through a series of chemical reactions. One common method includes the alkylation of cytidine at the 5th position using ethylating agents under controlled conditions. The reaction is usually carried out in an organic solvent, such as dimethylformamide, with a base like sodium hydride to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques. The process is optimized for higher yields and purity, often employing advanced purification methods such as chromatography and crystallization to isolate the desired product .
化学反应分析
Types of Reactions: 5-Ethyl cytidine undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ethyl group to an ethyl alcohol derivative.
Substitution: The ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as 5-formyl cytidine, 5-carboxyl cytidine, and 5-ethyl alcohol cytidine .
科学研究应用
5-Ethyl cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in DNA methylation and gene expression regulation.
Medicine: Investigated for its potential anti-tumor and anti-metabolic activities, particularly in cancer therapy.
Industry: Utilized in the development of oligonucleotide therapeutics and diagnostic tools
作用机制
The mechanism of action of 5-Ethyl cytidine involves its incorporation into DNA or RNA, where it can inhibit DNA methyltransferases. This inhibition prevents the methylation of cytosine residues, leading to changes in gene expression. The compound can also induce DNA damage and apoptosis in cancer cells by trapping DNA methyltransferases and preventing their normal function .
相似化合物的比较
5-Methylcytidine: A methylated analog of cytidine with similar inhibitory effects on DNA methyltransferases.
5-Azacytidine: A cytidine analog used in cancer therapy for its ability to inhibit DNA methylation.
5-Fluorocytidine: A fluorinated analog with potential anti-tumor properties
Uniqueness of 5-Ethyl Cytidine: this compound is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties. Its ability to inhibit DNA methyltransferases and induce DNA damage makes it a valuable compound in cancer research and therapy .
属性
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,15-17H,2,4H2,1H3,(H2,12,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHXEKJKNOHULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
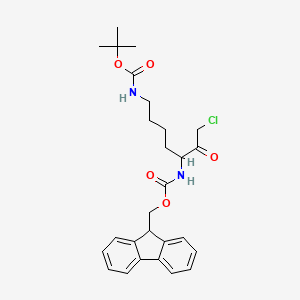

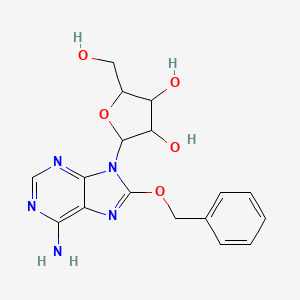


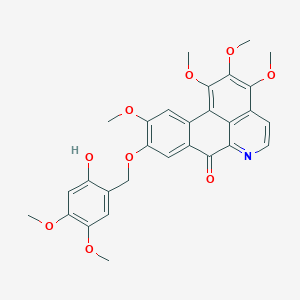
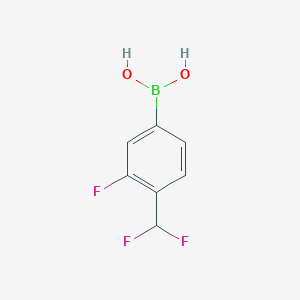
![N,N-Dimethyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}acetamide](/img/structure/B12096627.png)
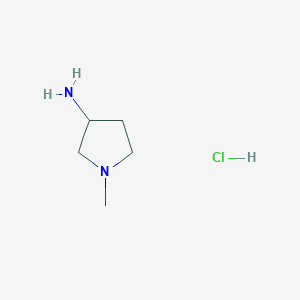
![[1-[(3-Chlorophenyl)methyl]piperazin-2-yl]methanol](/img/structure/B12096638.png)
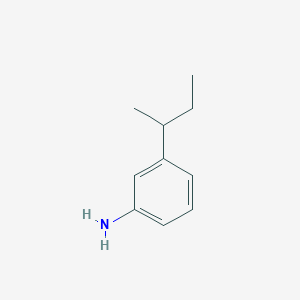


![2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B12096655.png)
